N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3-fluorophenyl)ethanediamide
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Overview
Description
“N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-(3-fluorophenyl)ethanediamide” is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-(3-fluorophenyl)ethanediamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the tetrahydroquinoline core: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.
Acetylation: The tetrahydroquinoline core can be acetylated using acetic anhydride in the presence of a base such as pyridine.
Coupling with ethanediamide: The acetylated tetrahydroquinoline can then be coupled with 3-fluorophenyl ethanediamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
“N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-(3-fluorophenyl)ethanediamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form quinoline derivatives.
Reduction: Reduction reactions can be used to modify the tetrahydroquinoline core.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while substitution could introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, “N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-(3-fluorophenyl)ethanediamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, antiviral, or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of quinoline are often explored for their potential as drugs. This compound could be investigated for its efficacy and safety in treating various diseases.
Industry
Industrially, the compound might be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of “N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-(3-fluorophenyl)ethanediamide” would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a wide range of biological activities.
Tetrahydroquinoline: A reduced form of quinoline with different chemical properties.
Fluorophenyl derivatives: Compounds containing a fluorophenyl group, known for their stability and biological activity.
Uniqueness
“N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-(3-fluorophenyl)ethanediamide” is unique due to its specific combination of a tetrahydroquinoline core, an acetyl group, and a fluorophenyl ethanediamide moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-fluorophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3/c1-12(24)23-9-3-4-13-7-8-16(11-17(13)23)22-19(26)18(25)21-15-6-2-5-14(20)10-15/h2,5-8,10-11H,3-4,9H2,1H3,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSMEPCFXKAZAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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